1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a bromophenyl group and a cyclopropanesulfonyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction of a suitable phenyl precursor.
Attachment to Piperazine: The bromophenyl intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Cyclopropanesulfonyl Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the cyclopropanesulfonyl group.
Coupling Reactions: The bromophenyl group can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving piperazine derivatives.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain . This can result in various pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can be compared with other similar compounds, such as:
1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine: This compound has a similar structure but with a cyclopropylsulfonyl group instead of a cyclopropanesulfonyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring with a bromophenyl group and additional functional groups, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and pharmacological properties.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c15-14-4-2-1-3-12(14)11-16-7-9-17(10-8-16)20(18,19)13-5-6-13/h1-4,13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDINNUVVEMNXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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